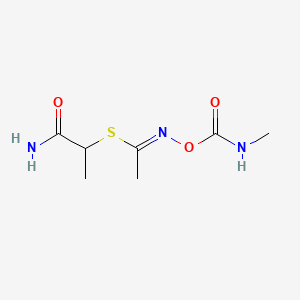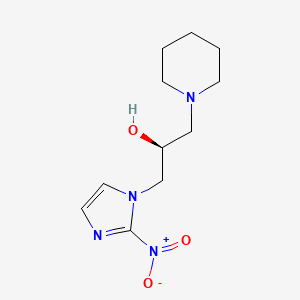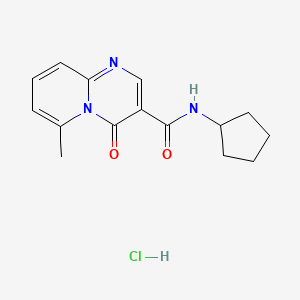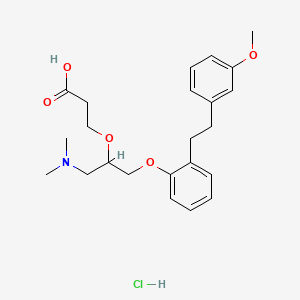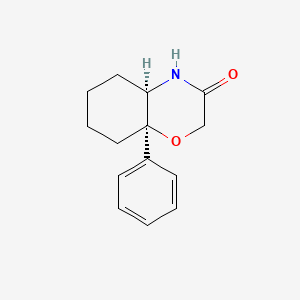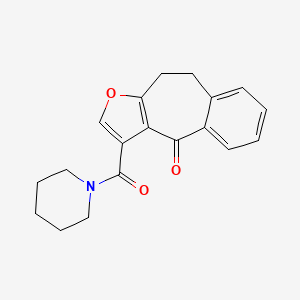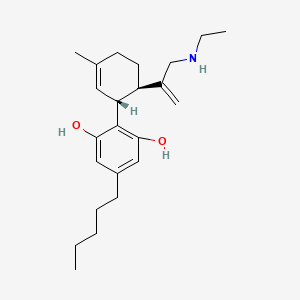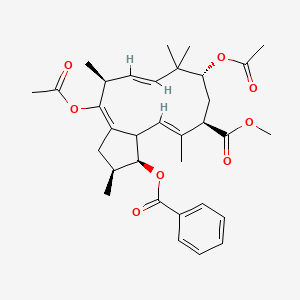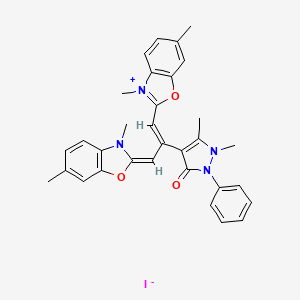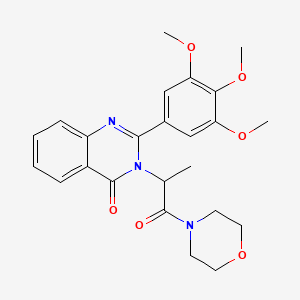
4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” typically involves multi-step organic reactions The starting materials often include 3,4,5-trimethoxybenzaldehyde and 2-aminobenzamide, which undergo condensation reactions to form the quinazoline core
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This makes them valuable in the study of cellular signaling pathways and cancer research.
Medicine
In medicine, compounds similar to “this compound” are investigated for their potential therapeutic effects. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse reactivity and biological activity make them versatile tools in various applications.
Mécanisme D'action
The mechanism of action of “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can disrupt cellular signaling pathways and lead to therapeutic effects such as the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Oxo-2-(4-oxo-2-phenyl-3(4H)-quinazolinyl)propyl)morpholine
- 4-(1-Oxo-2-(4-oxo-2-(3,4-dimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine
Uniqueness
“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and selectivity. This structural feature may provide advantages in terms of potency and specificity compared to other quinazoline derivatives.
Propriétés
Numéro CAS |
83409-06-7 |
|---|---|
Formule moléculaire |
C24H27N3O6 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
3-(1-morpholin-4-yl-1-oxopropan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O6/c1-15(23(28)26-9-11-33-12-10-26)27-22(25-18-8-6-5-7-17(18)24(27)29)16-13-19(30-2)21(32-4)20(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3 |
Clé InChI |
IRNOMFNPRRWSGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCOCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


